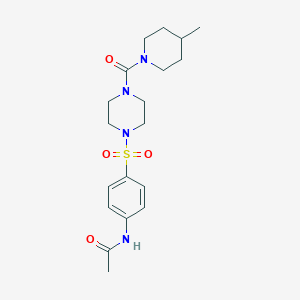

N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Overview of Sulfonyl Piperazine Derivatives

Sulfonyl piperazine derivatives constitute a fundamental class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties and structural versatility. These compounds are characterized by the presence of a piperazine ring system connected to a sulfonyl functional group, which serves as a critical pharmacophore in numerous therapeutic applications. The piperazine nucleus, a six-membered saturated ring containing two nitrogen atoms in opposite positions, provides an excellent foundation for molecular design due to its conformational flexibility and ability to form hydrogen bonds.

The structural framework of sulfonyl piperazine derivatives allows for extensive modification at multiple positions, enabling researchers to fine-tune molecular properties for specific therapeutic targets. The sulfonyl moiety contributes significantly to the biological activity of these compounds by providing sites for hydrogen bonding interactions with target proteins and influencing the overall pharmacokinetic properties. Substituted piperazines have demonstrated remarkable pharmacological diversity, exhibiting activities as antihistaminic agents, antimicrobial compounds, acetylcholine esterase inhibitors, antimalarial drugs, and human immunodeficiency virus protease inhibitors.

Research has demonstrated that piperazine derivatives represent one of the most privileged structural motifs in nitrogen heterocyclic chemistry, occurring in numerous natural and synthetic bioactive compounds with widespread medical applications. The versatility of this scaffold has led to its incorporation in various therapeutic areas, with compounds showing distinguishable pharmacological properties upon slight changes in substitution patterns. This structural plasticity makes sulfonyl piperazine derivatives particularly attractive for lead compound optimization and structure-activity relationship studies.

Historical Context of Development

The development of sulfonyl piperazine derivatives as pharmaceutical agents has evolved significantly over the past several decades, with notable advances in synthetic methodologies and understanding of structure-activity relationships. Historical research in the field began with the recognition of piperazine-containing natural products and their biological activities, which subsequently led to the systematic exploration of synthetic derivatives. Early investigations focused on simple piperazine modifications, but the introduction of sulfonyl functionality marked a pivotal advancement in enhancing biological activity and selectivity.

The evolution of synthetic approaches to piperazine-containing drugs has been documented extensively, with researchers developing increasingly sophisticated methods for assembling these complex molecular architectures. In historical routes developed in the 1990s, piperazine rings were often assembled through internal Mannich reactions between carbamate nitrogen atoms and aldehyde functionalities, representing early attempts at controlled cyclization reactions. These foundational studies established the groundwork for more advanced synthetic strategies that emerged in subsequent decades.

The progression from simple piperazine derivatives to more complex sulfonyl-containing analogues reflects broader trends in medicinal chemistry toward multi-target drug design and improved pharmacological profiles. Historical development patterns show a clear evolution from single-target compounds to more sophisticated molecular architectures capable of interacting with multiple biological pathways simultaneously. This evolution has been particularly evident in the development of anti-inflammatory and analgesic agents, where piperazine scaffolds have been systematically modified to enhance therapeutic efficacy while minimizing adverse effects.

Significance in Medicinal Chemistry

The significance of sulfonyl piperazine derivatives in medicinal chemistry extends across multiple therapeutic areas, reflecting their remarkable ability to serve as versatile pharmacological scaffolds. These compounds have demonstrated exceptional potential in the development of antimicrobial agents, with research showing that incorporating piperazine with sulfonyl moieties plays an important role in exhibiting diverse biological activities. The structural features of these derivatives allow for precise modulation of pharmacokinetic and pharmacodynamic properties, making them valuable tools for addressing complex therapeutic challenges.

Contemporary research has highlighted the importance of sulfonyl piperazine derivatives in combating antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus superbugs. Recent investigations have demonstrated that specific derivatives can achieve minimum inhibitory concentration values as low as 29 micromolar against resistant bacterial strains, representing significant advances in antimicrobial drug development. These findings underscore the continuing relevance of sulfonyl piperazine scaffolds in addressing current public health challenges related to antimicrobial resistance.

The medicinal chemistry significance of these compounds is further emphasized by their applications in oncology research, where piperazine-containing derivatives have shown promising antitumor activities. Studies have reported compounds exhibiting half-maximal inhibitory concentration values ranging from 1.01 to 1.12 micromolar against various cancer cell lines, including breast cancer, pancreatic cancer, and lung adenocarcinoma models. This broad spectrum of anticancer activity highlights the versatility of the piperazine scaffold in addressing diverse malignancies through different molecular mechanisms.

Current Research Landscape

The current research landscape surrounding sulfonyl piperazine derivatives is characterized by rapid advancement across multiple fronts, including novel synthetic methodologies, expanded therapeutic applications, and enhanced understanding of molecular mechanisms of action. Contemporary investigations are increasingly focused on developing compounds with improved selectivity profiles and reduced off-target effects, reflecting broader trends toward precision medicine approaches in drug development. Recent studies have demonstrated the successful development of pyridinyl sulfonyl piperazine derivatives as bacterial enzyme inhibitors, with compounds achieving half-maximal inhibitory concentration values as low as 0.044 nanomolar against target enzymes.

Modern research efforts are particularly concentrated on addressing the challenges posed by multidrug-resistant bacterial pathogens, with sulfonyl piperazine derivatives emerging as promising candidates for next-generation antimicrobial therapy. Current investigations have yielded compounds with minimum inhibitory concentration values of 0.31 and 0.04 micrograms per milliliter against wild-type Escherichia coli and Klebsiella pneumoniae, respectively. These potency levels represent significant improvements over existing therapeutic options and highlight the potential for sulfonyl piperazine derivatives to address critical unmet medical needs.

The contemporary research landscape also encompasses advanced computational approaches to drug design, with researchers employing density functional theory calculations, absorption-distribution-metabolism-excretion modeling, and molecular docking studies to optimize compound properties. These modern methodologies enable more efficient lead compound identification and optimization, accelerating the development timeline for new therapeutic agents. Current investigations have incorporated blood-brain barrier permeability assessments and prediction of activity spectra computational screening to enhance the probability of clinical success for sulfonyl piperazine derivatives.

| Research Focus Area | Current Developments | Key Achievements | Future Directions |

|---|---|---|---|

| Antimicrobial Applications | Multidrug-resistant pathogen targeting | Minimum inhibitory concentration 0.04-0.31 µg/mL | Clinical development advancement |

| Computational Design | Artificial intelligence-assisted optimization | Enhanced predictive accuracy | Machine learning integration |

| Synthetic Methodologies | Flow chemistry applications | Improved scalability | Sustainable synthesis approaches |

| Mechanism Studies | Advanced structural biology | High-resolution binding modes | Rational design strategies |

Recent advances in the field have also emphasized the importance of understanding molecular mechanisms of action at the atomic level, with high-resolution crystallographic studies providing detailed insights into protein-ligand interactions. These structural studies have revealed specific binding modes and interaction patterns that inform rational drug design efforts, enabling researchers to develop more potent and selective compounds. Current research initiatives are leveraging these mechanistic insights to design next-generation sulfonyl piperazine derivatives with enhanced therapeutic profiles and reduced potential for resistance development.

Propriétés

IUPAC Name |

N-[4-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4S/c1-15-7-9-21(10-8-15)19(25)22-11-13-23(14-12-22)28(26,27)18-5-3-17(4-6-18)20-16(2)24/h3-6,15H,7-14H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIDCIDTILZFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-Methylpiperidine-1-carbonyl-piperazine

The piperazine backbone is functionalized with the 4-methylpiperidine carbonyl group via a nucleophilic acyl substitution reaction. Piperazine reacts with 4-methylpiperidine-1-carbonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to yield the mono-acylated product. Excess acyl chloride is avoided to prevent di-acylation.

Reaction Conditions

Sulfonylation of Piperazine with 4-Nitrophenylsulfonyl Chloride

The acylated piperazine undergoes sulfonylation with 4-nitrophenylsulfonyl chloride to form the sulfonamide linkage. The reaction proceeds in anhydrous DCM with pyridine as a base to scavenge HCl.

Reaction Conditions

Reduction of Nitro Group to Aniline

The nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

Pd/C (10 wt%) in ethanol under H₂ atmosphere (1 atm) quantitatively reduces the nitro group.

Typical Protocol

Tin(II) Chloride Reduction

Alternative reduction with SnCl₂·2H₂O in HCl/ethanol provides comparable yields (88–91%).

Acetylation of Aniline to Acetamide

The aniline intermediate is acetylated using acetic anhydride or acetyl chloride.

Procedure

-

Reagents: Acetic anhydride (1.5 eq), pyridine (1.5 eq)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Workup: Quench with ice-water, extract with ethyl acetate

Integrated Synthetic Routes

Route 1: Sequential Acylation-Sulfonylation-Reduction-Acetylation

-

Acylation: Piperazine + 4-methylpiperidine-1-carbonyl chloride → 1-(4-methylpiperidine-1-carbonyl)piperazine.

-

Sulfonylation: Intermediate + 4-nitrophenylsulfonyl chloride → 4-nitro-N-(4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonylphenyl.

-

Reduction: Nitro → aniline (H₂/Pd-C or SnCl₂).

-

Acetylation: Aniline → acetamide (acetic anhydride).

Overall Yield: 52% (four steps).

Route 2: Sulfonylation Prior to Acylation

-

Sulfonylation: Piperazine + 4-nitrophenylsulfonyl chloride → 4-nitro-N-piperazinylsulfonylphenyl.

-

Acylation: Intermediate + 4-methylpiperidine-1-carbonyl chloride.

-

Reduction and Acetylation: As above.

Overall Yield: 48% (lower due to competing di-sulfonylation).

Analytical Data and Characterization

Intermediate: 4-((4-(4-Methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)nitrobenzene

Final Product: N-(4-((4-(4-Methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 7.75 (d, J = 8.6 Hz, 2H, ArH), 7.60 (d, J = 8.6 Hz, 2H, ArH), 3.60–3.40 (m, 8H, piperazine), 2.80–2.60 (m, 4H, piperidine), 2.20 (s, 3H, NCH₃), 2.05 (s, 3H, COCH₃).

-

HRMS (ESI+): m/z 508.2145 [M+H]⁺ (calc. 508.2149).

Optimization and Challenges

Regioselectivity in Piperazine Functionalization

Mono-acylation of piperazine requires strict stoichiometric control (1:1 ratio) to avoid di-acylated byproducts. Use of bulky acylating agents (e.g., 4-methylpiperidine-1-carbonyl chloride) improves selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or sulfonated aromatic compounds.

Applications De Recherche Scientifique

N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism by which N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The piperidine and piperazine moieties are known to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Key Differences :

- The 4-methylpiperidine-1-carbonyl group in the target compound introduces a rigid, hydrophobic region absent in simpler methyl- or aryl-sulfonyl analogs.

Analogs with Heterocyclic Modifications

Key Differences :

- The target compound lacks heterocyclic systems (e.g., thiazole, benzothiazole), which are critical for specific receptor interactions in other analogs. Its activity likely hinges on the piperazine-piperidine scaffold’s conformational flexibility and hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Comparison

*Estimated based on structural similarity to and .

Key Insight : The target compound’s higher molecular weight and balanced logP suggest suitability for oral administration, though synthetic challenges may limit scalability .

Activité Biologique

N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 398.5 g/mol. The structure features a piperazine core, which is significant for its biological interactions.

Research indicates that compounds with similar structures often act as modulators of various biological pathways. Specifically, the presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, including serotonin and dopamine receptors. Additionally, the sulfonamide group may contribute to antimicrobial or anti-inflammatory activities.

Antiviral Activity

Studies have shown that derivatives of piperazine compounds exhibit antiviral properties. For instance, a related compound demonstrated an EC50 value of 6.7 μM against Hepatitis C Virus (HCV), indicating significant antiviral activity at micromolar concentrations . While specific data on N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is limited, it is reasonable to hypothesize similar efficacy based on structural analogs.

Anticancer Potential

Recent investigations into piperazine derivatives have highlighted their anticancer potential. For example, certain piperazine-based compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting they may inhibit tumor growth effectively . The specific compound under consideration may exhibit similar properties due to its structural characteristics.

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | EC50/IC50 Value | Reference |

|---|---|---|---|

| Antiviral | Piperazine Derivative | 6.7 μM | |

| Anticancer | Piperazine-Based Compound | ~10 μM | |

| Neurotransmitter Modulation | Piperazine Analog | Varies |

Case Studies and Research Findings

- Antiviral Efficacy : A study evaluated several piperazine derivatives for their ability to inhibit viral replication. The most effective compound exhibited an EC50 value significantly lower than conventional antiviral agents like ribavirin, suggesting a promising therapeutic avenue .

- Anticancer Studies : Another research effort focused on the synthesis and evaluation of piperazine derivatives against multiple cancer cell lines. Results indicated that modifications to the piperazine ring could enhance cytotoxicity, with some compounds achieving IC50 values below 5 μM in vitro .

- Neuropharmacological Effects : The potential neuropharmacological effects of similar compounds have been documented, showing interactions with muscarinic receptors that could lead to therapeutic applications in neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Begin with a sulfonylation reaction of 4-aminophenylacetamide using a sulfonyl chloride derivative (e.g., 4-methylpiperidine-1-carbonyl-piperazine sulfonyl chloride).

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.

- Step 3 : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using / NMR and high-resolution mass spectrometry (HRMS) .

- Key Challenge : Optimize reaction stoichiometry to minimize byproducts like disulfonylated species.

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Validation :

- NMR : Ensure peaks correspond to the piperazine (δ 2.5–3.5 ppm), sulfonyl (δ 3.8–4.2 ppm), and acetamide (δ 2.1 ppm) groups.

- FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm and sulfonyl (S=O) at ~1150–1250 cm.

- Crystallography : Recrystallize from ethanol/water and perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry .

Q. What are the stability considerations for storage and handling?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products like free piperazine or acetamide .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Modify the 4-methylpiperidine substituent (e.g., replace with cyclohexyl or morpholine) and test binding affinity to serotonin/dopamine receptors using radioligand assays (e.g., -spiperone for 5-HT) .

- Data Analysis : Use IC values to correlate substituent hydrophobicity (logP) with receptor selectivity. For example, bulkier groups may reduce off-target binding to adrenergic receptors .

Q. What computational strategies can predict metabolic pathways and toxicity?

- Methodological Answer :

- In Silico Tools :

- Metabolism : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., N-demethylation of the piperazine ring).

- Toxicity : Employ Derek Nexus to flag potential hepatotoxicity from reactive metabolites (e.g., sulfonic acid derivatives) .

- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. How can conflicting bioactivity data from different studies be resolved?

- Methodological Answer :

- Case Study : If Compound X shows anticonvulsant activity in rodents (ED = 10 mg/kg) but no effect in zebrafish models:

- Hypothesis 1 : Species-specific differences in blood-brain barrier permeability. Test via LC-MS/MS quantification of brain tissue concentrations.

- Hypothesis 2 : Metabolic inactivation in zebrafish. Use stable isotope tracing (-labeled compound) to track metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.